2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is an organic compound belonging to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane typically involves the reaction of glycidyl chloride with a suitable base, such as sodium hydroxide, to form the desired oxirane ring. The reaction is carried out under controlled conditions, including temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process includes the dehydrochlorination of glycidyl chloride with sodium hydroxide, followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of glycols.
Common Reagents and Conditions
Acids: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the oxirane ring.
Bases: Sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
Diols: Formed through the hydrolysis or ring-opening of the oxirane ring.
Functionalized Compounds: Various functional groups can be introduced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and functionalization of organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolethane triglycidyl ether: Another oxirane compound used as a reactive diluent in epoxy resins.
Bisphenol A diglycidyl ether: Commonly used in the production of epoxy resins and coatings.
Glycidyl ethers: A class of compounds with similar reactivity and applications.
Uniqueness
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is unique due to its specific molecular structure, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
109857-35-4 |
---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-methyl-2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O3/c1-7(5-10-7)4-8-2-6-3-9-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
RYSXIKKOZBELOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)COCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.